molecular formula C9H11N5O6 B118756 5-Azidouridine CAS No. 1355028-82-8

5-Azidouridine

Cat. No. B118756
M. Wt: 285.21 g/mol
InChI Key: VOPROYOABONMOS-UAKXSSHOSA-N
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Description

5-Azidouridine is used for nucleotide labelling and promptly reacts via a click reaction with a terminal alkyne or cyclooctyne conjugated to a reporter (fluorophore or biotine). The formed labelled nucleotide has a stable triazole linker .


Synthesis Analysis

Azide-modified nucleoside analogues, including 5-Azidouridine, can be metabolically incorporated into cellular RNA. Robust incorporation of adenosine analogues bearing azide handles at both the 2’- and N6-positions has been reported . A one-pot methodology for the synthesis of 5’-azidoribonucleosides has also been developed .


Molecular Structure Analysis

5-Azidouridine has a molecular formula of C9H11N5O6, an average mass of 285.214 Da, and a monoisotopic mass of 285.070923 Da .


Physical And Chemical Properties Analysis

5-Azidouridine has 11 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds. It has an ACD/LogP of -0.35, an ACD/LogD (pH 5.5) of -0.99, an ACD/BCF (pH 5.5) of 1.00, an ACD/KOC (pH 5.5) of 6.86, an ACD/LogD (pH 7.4) of -1.00, an ACD/BCF (pH 7.4) of 1.00, and an ACD/KOC (pH 7.4) of 6.78. It also has a polar surface area of 132 Å^2 .

Scientific Research Applications

Prodrug Development

  • 5-Azidouridine has been explored in the development of prodrugs, particularly as a derivative of zidovudine (AZT). These prodrugs have been designed to improve antiviral activity, enhance penetration through the blood-brain barrier, modify pharmacokinetic properties, increase plasma half-life, and improve drug delivery, specifically targeting or localizing the drug. The primary objectives of these prodrugs include bypassing the first phosphorylation step, regulating transport, conferring sustained release of AZT, prolonging its duration of action, decreasing toxicity, and improving patient acceptability (Parang, Wiebe, & Knaus, 2000).

Photoaffinity Labeling and Antiviral Research

  • 5-Azidouridine has been synthesized as a potential photoaffinity analog of AZT and another human immunodeficiency virus drug, 3′azido-2′,3′-dideoxyuridine. This analog, designed for biochemical studies, assists in identifying and characterizing nucleotide-utilizing enzymes. It has demonstrated efficacy in photolabeling enzymes and identifying proteins interacting with AZT monophosphate. Its antiviral and cytotoxic activities have been determined using various HIV strains in human T lymphocyte H9 cells (Mao et al., 1995).

DNA Methylation and Cancer Therapy

  • 5-Azidouridine is a part of studies involving DNA methylation inhibitors like 5-aza-2'-deoxycytidine (5-azadCyd), used for experimentally inducing gene expression and cellular differentiation. The covalent trapping of DNA methyltransferase by 5-azadCyd leads to DNA demethylation and has implications in cancer therapy, where it is utilized as an antitumor agent. The mechanism of 5-azadCyd’s cytotoxicity in mammalian cells, mediated through the binding of DNA methyltransferase to 5-azadCyd-substituted DNA, is crucial for understanding its application in cancer treatment (Jüttermann, Li, & Jaenisch, 1994).

Antiviral Activity in HIV Research

  • The antiviral activity of 5-Azidouridine derivatives has been analyzed in HIV-1 infected human peripheral blood mononuclear cells. This research has focused on understanding the structure-activity relationships of these nucleosides, where nucleosides with a 3'-azido group on the sugar ring showed potent antiviral activity. Various substitutions at different positions on the nucleosides were investigated for their impact on antiviral potency and toxicity (Chu et al., 1989).

Metabolic Pathways and Anti-HIV Mechanism

  • Studies on the cellular metabolism of 3'-azido-2',3'-dideoxyuridine (AzdU) have shown that it is a potent inhibitor of human immunodeficiency virus replication with limited toxicity for human bone marrow cells. The metabolism of AzdU in human peripheral blood mononuclear cells and bone marrow cells was investigated, revealing the formation of novel metabolites like 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine. These findings demonstrate unique metabolic features of AzdU that may contribute to its low toxicity and impact its mechanism of action in anti-HIV treatment (Zhu et al., 1990).

Safety And Hazards

Safety data sheets for 5-Azidouridine are available, which provide information on its hazards and safety measures .

properties

IUPAC Name

5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPROYOABONMOS-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609998
Record name 5-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azidouridine

CAS RN

1355028-82-8
Record name 5-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
ME Salvucci, RR Klein - Plant physiology, 1993 - academic.oup.com
… oligonucleotide primers corresponding to two tryptic peptides common to both the full-length 120-kD SPS subunit and an 82-kD form that photoaffinity labeled with 5-azidouridine …
Number of citations: 32 academic.oup.com
RK Evans, BE Haley - Biochemistry, 1987 - ACS Publications
… When this method was applied toward the synthesis of 5-azidouridine from 5-nitrouridine derivatives, 2-oxo-8-azapurines were formed which result from the intramolecular cyclization of …
Number of citations: 102 pubs.acs.org
RK Evans, JD Johnson… - Proceedings of the …, 1986 - National Acad Sciences
… With several studies we have found that 5-azidouridine-containing des are both excellent biological mimics and effective Finity probes. In addition, this modification allows the ese …
Number of citations: 69 www.pnas.org
F Maoj, TM Rechtinj, R Jonesi, AA Cantuš… - researchgate.net
… Nucleotide photoaffinity analogs of 2-azidopurines, 8-azidopurines, and 5-azidouridine derivatives have proven to be very useful in the identification and biochemical characterization of …
Number of citations: 0 www.researchgate.net
F Mao, TM Rechtin, R Jones, AA Cantu… - Journal of Biological …, 1995 - ASBMB
… -cellulose chromatography as described previously for other 5-azidouridine nucleotides ( … The general protocol for the synthesis of 5-azidouridine nucleotides has been a C-5 nitration …
Number of citations: 6 www.jbc.org
FC Lin, RM Brown Jr, RR Drake Jr, BE Haley - Journal of Biological …, 1990 - Elsevier
… Photoaffinity labeling of purified cellulose synthase with [beta-32P]5-azidouridine 5'-… labeling of purified cellulose synthase with [&32P]5-azidouridine 5’-diphosphoglucose (UDP- …
Number of citations: 146 www.sciencedirect.com
S Suresh - 2008 - search.proquest.com
… The project started with the preparation of 5’-azidouridine using either a Mitsonobu reaction with hydrazoic acid or a reaction of uridine with lithium azide, triphenylphosphine and …
Number of citations: 1 search.proquest.com
RR Drake, RK Evans, MJ Wolf, BE Haley - Journal of Biological Chemistry, 1989 - ASBMB
… of the role of nucleotide diphosphate sugars in several aspects of metabolism and in the synthesis of important macromolecules, a model azidonucleotide sugar analog, 5-azidouridine 5…
Number of citations: 67 www.jbc.org
DJ Frost, SM Read, RR Drake, BE Haley… - Journal of Biological …, 1990 - Elsevier
… of the callose syn- thase enzyme from red beet by differential solubilization and product entrapment, with photoaffinity labeling utilizing the active site directed probe 5-azidouridine 5 
Number of citations: 63 www.sciencedirect.com
J Zayas, M Annoual, JK Das, Q Felty… - Bioconjugate …, 2015 - ACS Publications
… We discovered that 5-azidouridine substrates were significantly more reactive than the 2- or 8-azidoadenosine precursors, whereas the position of the azido group on the adenine …
Number of citations: 53 pubs.acs.org

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